molecular formula C24H25ClN6O3 B1193743 WZ4002-hydroxy

WZ4002-hydroxy

Cat. No. B1193743
M. Wt: 480.953
InChI Key: ZYRVZMDXFIAWGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

WZ4002-hydroxy is a WZ4002 derivative or WZ4002 analog. In which the methoxy group is replaced by hydroxy group. WZ4002 is EGFR inhibitor against EGFR T790M (mutation of the gatekeeper T790 residue) which is detected in 50% of clinically resistant patients to gefitinib or erlotinib. WZ4002 has a basic chemical framework (covalent pyrimidine) which is different from that of other EGFR inhibitors.

Scientific Research Applications

Hydroxy Acids in Dermatology and Cosmetics

Hydroxy acids, a class related to WZ4002-hydroxy, are widely used in cosmetic and therapeutic formulations for various skin benefits. They play a significant role in cosmetic formulations and dermatologic applications, targeting conditions like photoaging, acne, ichthyosis, rosacea, pigmentation disorders, and psoriasis. The biological mechanisms of action of hydroxy acids are still under investigation, and their effects on melanogenesis and tanning are notable. However, the safety of prolonged use, especially on sun-exposed skin, requires careful evaluation (Kornhauser, Coelho, & Hearing, 2010).

Hydroxycinnamic Acids in Antioxidant Research

Hydroxycinnamic acids (HCAs) are phytochemicals with notable biological properties, including significant antioxidant activity. The structure-activity relationships (SARs) of HCAs have been extensively studied to generate potent antioxidant molecules. The presence of an ortho-dihydroxy phenyl group (catechol moiety) is crucial for the antioxidant activity of these compounds, and their structural features significantly influence this activity. These studies are essential for identifying effective antioxidants for managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).

Hydroxyapatite in Biomedical Applications

Hydroxyapatite (HA), resembling natural bone in structure and chemical composition, is extensively used in the biomedical field. It's a primary material in bone tissue regeneration and drug delivery systems. Advancements in HA research have expanded its applications in various fields, including magnetic resonance, controlled drug delivery, bioimaging, and the treatment of hyperthermia. HA's biocompatible and bioactive properties make it a cornerstone in implants, composites, coatings, and ceramic materials, highlighting its multifunctional nature and importance in environmental management (Haider et al., 2017).

properties

Product Name

WZ4002-hydroxy

Molecular Formula

C24H25ClN6O3

Molecular Weight

480.953

IUPAC Name

N-(3-((5-chloro-2-((2-hydroxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)oxy)phenyl)acrylamide

InChI

InChI=1S/C24H25ClN6O3/c1-3-22(33)27-16-5-4-6-18(13-16)34-23-19(25)15-26-24(29-23)28-20-8-7-17(14-21(20)32)31-11-9-30(2)10-12-31/h3-8,13-15,32H,1,9-12H2,2H3,(H,27,33)(H,26,28,29)

InChI Key

ZYRVZMDXFIAWGI-UHFFFAOYSA-N

SMILES

C=CC(NC1=CC=CC(OC2=NC(NC3=CC=C(C=C3O)N4CCN(CC4)C)=NC=C2Cl)=C1)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

WZ4002-hydroxy;  WZ 4002-hydroxy;  WZ-4002-hydroxy;  WZ4002 analog, WZ4002 demethyl derivate.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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